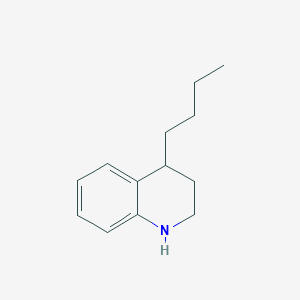
2-Methyl-1-propylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It features a cyclopentane ring substituted with a methyl group, a propyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of a strong base such as sodium hydride (NaH) to deprotonate the cyclopentanone, followed by the addition of an alkyl halide to introduce the propyl group. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation and subsequent oxidation steps. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-propylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl and propyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: 2-Methyl-1-propylcyclopentane-1-carboxylic acid
Reduction: 2-Methyl-1-propylcyclopentane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-1-propylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme-catalyzed reactions, where the compound acts as a substrate for aldehyde dehydrogenases. The enzyme catalyzes the oxidation of the aldehyde to a carboxylic acid, which is then further metabolized in cellular pathways .
Comparison with Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the methyl and propyl substituents, making it less sterically hindered and more reactive.
2-Methylcyclopentane-1-carbaldehyde: Similar structure but lacks the propyl group, resulting in different chemical properties and reactivity.
1-Propylcyclopentane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.
Uniqueness: 2-Methyl-1-propylcyclopentane-1-carbaldehyde is unique due to the presence of both methyl and propyl groups on the cyclopentane ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its applications in various fields, from chemistry to industry .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-1-propylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-6-10(8-11)7-4-5-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
UQOZJAXJPOIVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
amine](/img/structure/B13311283.png)



![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)




